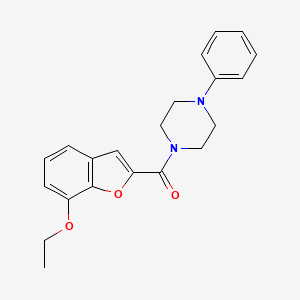

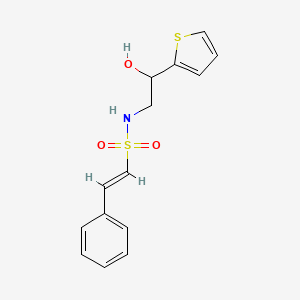

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a benzofuran moiety, a phenylpiperazine moiety, and a methanone moiety . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Phenylpiperazines are a class of organic compounds that contain a phenyl group attached to a piperazine ring. Methanone is a simple ketone with the formula CH2O.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent moieties, including aromaticity (in the benzofuran and phenyl moieties), basicity (in the piperazine moiety), and polarity (in the methanone moiety) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

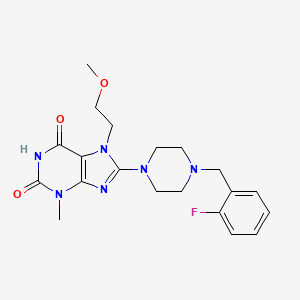

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

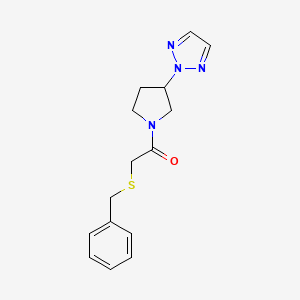

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

-

Scientific Field: Medicinal Chemistry

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

-

Scientific Field: Medicinal Chemistry

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

- Methods : Their bioactivities were evaluated by the Ellman’s method .

- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

-

Scientific Field: Organic Chemistry

- Application : An unusual rearrangement of a benzopyran group to a benzofuran group occurred during a synthesis of coumarins to obtain new candidates for treating Alzheimer’s Disease (AD), offering a novel synthesis pathway of these benzofuran derivatives .

- Methods : The possible mechanism of the novel rearrangement was discussed .

- Results : All of the benzofuran derivatives have weak anti-AChE activities compared with the reference compound, donepezil .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZSZKVHASSEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)